2-Pyridylmethyl acetate chemical properties
2-Pyridylmethyl acetate chemical properties
An In-depth Technical Guide on the Chemical Properties of 2-Pyridylmethyl Acetate
Introduction
2-Pyridylmethyl acetate, also known as 2-picolyl acetate, is an organic compound that integrates a pyridine ring with an acetate ester functional group.[1] This unique structure makes it a valuable building block in organic synthesis and a compound of interest for various applications, including the development of pharmaceuticals and agrochemicals.[1] Its biological relevance is often associated with the pyridine moiety, which is a common scaffold in many biologically active molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and key safety information.
Chemical and Physical Properties
The properties of 2-Pyridylmethyl acetate are summarized in the tables below, providing a clear reference for researchers.
Table 1: Identifiers and General Properties
| Identifier | Value |
| IUPAC Name | pyridin-2-ylmethyl acetate |
| Synonyms | 2-Picolyl acetate, 2-acetoxymethylpyridine, 2-Pyridinemethanol acetate[2][3] |
| CAS Number | 1007-49-4[2][3] |
| Molecular Formula | C₈H₉NO₂[2][3] |
| Molecular Weight | 151.16 g/mol [2][4] |
| Appearance | Colorless liquid, may appear slightly yellow with impurities[1] |
Table 2: Physical Properties
| Property | Value |
| Density | 1.1451 g/cm³[1] |
| State at Room Temp. | Liquid[1] |
| LogP | 0.39[3] |
Table 3: Solubility Profile
| Solvent Type | Solubility | Examples |
| Polar Solvents | Moderately to highly soluble[1] | Water, Ethanol, Dimethyl sulfoxide (DMSO)[1] |
| Non-polar Solvents | Less soluble[1] | (Not specified, but typically hydrocarbons like hexane) |
The solubility is dictated by its dual nature: the polar acetate group enhances solubility in polar solvents, while the aromatic pyridine ring contributes hydrophobic character.[1]
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of 2-Pyridylmethyl acetate in a laboratory setting.
Synthesis: Esterification of 2-Pyridylmethanol
2-Pyridylmethyl acetate is synthesized via the esterification of 2-pyridylmethanol with an acetylating agent.[1] A common method involves reacting 2-pyridylmethanol with acetic anhydride or acetyl chloride.
Materials:
-
2-Pyridylmethanol
-
Acetic Anhydride
-
Pyridine (as catalyst and base)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-pyridylmethanol in an excess of pyridine.
-
Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and pour it into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Pyridylmethyl acetate.
-
The crude product can be further purified by vacuum distillation.
Analytical Characterization
Characterization is crucial to confirm the identity and purity of the synthesized compound.
1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for purity analysis.[3]
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[3]
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid like phosphoric acid or formic acid for Mass-Spec compatibility.[3]
-
Detection: UV detector at a wavelength appropriate for the pyridine ring (e.g., 254 nm).
-
Procedure: Dissolve a small sample of 2-Pyridylmethyl acetate in the mobile phase. Inject the solution into the HPLC system and run the analysis. The purity is determined by the relative area of the product peak.
2. Spectroscopic Analysis
Generalized protocols for acquiring spectroscopic data are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[5]
-
The resulting spectra should be analyzed for chemical shifts, integration, and coupling patterns to confirm the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[5]
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[5]
-
Record the spectrum, typically from 4000 to 400 cm⁻¹, and look for characteristic absorption bands, such as the C=O stretch of the ester and bands related to the pyridine ring.[5]
-
-
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer, often via a direct infusion or coupled with a GC or LC system.
-
Use an ionization technique such as Electron Ionization (EI) to generate ions.[5]
-
The mass analyzer will separate ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight and fragmentation pattern.[5]
-
Stability and Reactivity
-
Chemical Stability: The compound is stable under recommended storage conditions, which typically means a cool, dry place away from direct light.[6]
-
Reactivity: As an ester, 2-Pyridylmethyl acetate can undergo hydrolysis under acidic or basic conditions to yield 2-pyridylmethanol and acetic acid. The pyridine ring can participate in reactions typical of aromatic heterocycles.
-
Incompatible Materials: Information on specific incompatible materials is not widely available, but as a general precaution for esters, strong oxidizing agents and strong acids or bases should be avoided to prevent unwanted reactions.
Safety and Handling
While a specific safety data sheet (SDS) for 2-Pyridylmethyl acetate is not detailed in the provided results, data for the closely related compound, Methyl 2-(pyridin-2-yl)acetate, indicates potential hazards that should be considered as a precaution.
-
GHS Classifications: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][7]
-
Precautionary Statements:
-
Handling: Use in a well-ventilated area. Handle in accordance with good industrial hygiene and safety practices.[6] Wash hands before breaks and at the end of the workday.[6]
Applications
2-Pyridylmethyl acetate serves as a versatile intermediate in various fields:
-
Organic Synthesis: It is a key building block for creating more complex molecules due to its functional groups which allow for further chemical modifications.[1]
-
Pharmaceutical Research: The pyridine core is a common feature in many drugs, and derivatives of this compound are investigated for potential pharmacological benefits.[1]
-
Agrochemicals: Its derivatives are being explored for potential use as pesticides and herbicides.[1]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. 2-Pyridinemethanol, acetate (ester) | SIELC Technologies [sielc.com]
- 4. 2-吡啶乙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Methyl 2-pyridylacetate | C8H9NO2 | CID 74264 - PubChem [pubchem.ncbi.nlm.nih.gov]
